enniatin B2

描述

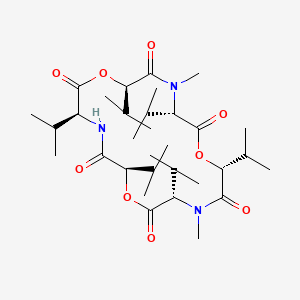

Enniatin B2 is a cyclodepsipeptide mycotoxin produced by various Fusarium species. It is part of the enniatin family, which are secondary metabolites known for their ionophoric properties. This compound exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. It is commonly found as a contaminant in cereal grains and other food commodities.

准备方法

Synthetic Routes and Reaction Conditions: Enniatin B2 can be synthesized through a nonribosomal peptide synthetase pathway. The synthesis involves the formation of a cyclic hexadepsipeptide structure, alternating between N-methyl amino acids and hydroxy acids. The key enzyme involved in this process is enniatin synthetase, which catalyzes the formation of the depsipeptide bonds.

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Fusarium species under controlled conditions. The fungi are grown on suitable substrates, such as cereal grains, to induce the production of enniatins. The compounds are then extracted and purified using chromatographic techniques.

化学反应分析

Types of Reactions: Enniatin B2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds.

科学研究应用

Enniatin B2 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study ionophoric properties and cyclic peptide synthesis.

Biology: this compound is studied for its effects on cellular processes, including ion transport and membrane permeability.

Medicine: Research focuses on its potential as an anticancer agent due to its cytotoxic properties. It is also investigated for its antimicrobial activity.

Industry: this compound is explored for its potential use as a biopesticide due to its insecticidal properties.

作用机制

Enniatin B2 exerts its effects primarily through its ionophoric properties. It forms complexes with metal ions, facilitating their transport across cell membranes. This disrupts ion gradients and affects cellular homeostasis. The compound also interacts with mitochondrial permeability transition pores, leading to changes in mitochondrial function and induction of apoptosis in certain cell types.

相似化合物的比较

- Enniatin A

- Enniatin A1

- Enniatin B

- Enniatin B1

Each of these compounds exhibits distinct biological activities and potencies, making them valuable for various research and industrial applications.

生物活性

Enniatin B2 (ENN B2) is a mycotoxin produced by various Fusarium species, notable for its diverse biological activities. This article synthesizes current research findings on the biological activity of ENN B2, including its cytotoxic effects, enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Overview of this compound

Enniatins are cyclic hexadepsipeptides that exhibit a range of biological activities. ENN B2 is structurally similar to other enniatins and is recognized for its ionophoric properties, which allow it to disrupt cellular ion homeostasis. This disruption can lead to various biological effects, including cytotoxicity and antimicrobial activity.

1. Cytotoxicity

ENN B2 has demonstrated significant cytotoxic effects across various cell lines. A study assessed the cytotoxicity of ENN B2 in human colon cancer cells (HCT116) and hepatocellular carcinoma cells (HepG2). The results indicated that ENN B2 induces apoptosis through mitochondrial dysfunction and cell cycle arrest in the G0/G1 phase.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15.0 | Apoptosis via mitochondrial dysfunction |

| HepG2 | 12.5 | Inhibition of ACAT activity |

| MRC-5 | 20.0 | Induction of oxidative stress |

The lowest inhibitory concentration (IC50) values reflect the potency of ENN B2 in inducing cell death, with HepG2 cells being particularly sensitive to its effects .

2. Enzyme Inhibition

ENN B2 has been shown to inhibit acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This inhibition could have implications for treating conditions like atherosclerosis and hypercholesterolemia. Trenin et al. reported that ENN B2 significantly reduced triglyceride biosynthesis and free fatty acid levels in HepG2 cells .

Table 2: ACAT Inhibition by this compound

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 10.0 | Trenin et al., 2000 |

This property highlights ENN B2's potential as a therapeutic agent for lipid-related disorders .

3. Antimicrobial Activity

ENN B2 exhibits antimicrobial properties against various pathogens. Research has shown that it can inhibit the growth of Plasmodium falciparum, the malaria parasite, and certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

Table 3: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Plasmodium falciparum | 5 µg/mL |

| Mycobacterium tuberculosis | 15 µg/mL |

These findings suggest that ENN B2 could be valuable in developing new treatments for infectious diseases .

Case Studies

Several studies have investigated the implications of ENN B2's biological activities:

- Cytotoxicity in Cancer Research : A study published in Pharmazie explored the cytotoxic effects of enniatins on human cancer cell lines, revealing that low concentrations can promote tumor growth while higher concentrations induce cell death .

- Antimicrobial Applications : Research highlighted the effectiveness of ENN B2 against Plasmodium falciparum, suggesting its potential use as a lead compound in antimalarial drug development .

属性

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4,10-dimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N3O9/c1-15(2)21-30(39)43-25(19(9)10)28(37)35(14)23(17(5)6)32(41)44-26(20(11)12)29(38)34(13)22(16(3)4)31(40)42-24(18(7)8)27(36)33-21/h15-26H,1-14H3,(H,33,36)/t21-,22-,23-,24+,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFASKQIWTXKBR-LZNKSJHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017635 | |

| Record name | Enniatin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-91-7 | |

| Record name | Enniatin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is enniatin B2 and where has it been found?

A1: this compound is a fungal metabolite belonging to the enniatin family. It was first identified as a new enniatin analog alongside enniatin B3 and B4 in liquid cultures of Fusarium acuminatum MRC 3308. [] These compounds were found alongside the already known enniatins A, A1, B, and B1. [] While the provided research does not directly isolate this compound from Fusarium tricinctum, this fungus is known to produce other enniatin analogs. []

Q2: How is this compound structurally different from other enniatins?

A2: this compound is characterized as N-demethylenniatin B. [] This means it shares a similar core structure with enniatin B but lacks a methyl group on one of its nitrogen atoms. This structural difference can potentially impact its biological activity and physicochemical properties compared to other enniatin analogs.

Q3: How is this compound detected and identified in fungal extracts?

A3: Several analytical techniques are employed for enniatin analysis. Direct detection in extracts can be achieved using FAB-MS (Fast Atom Bombardment Mass Spectrometry) or GC/MS (Gas Chromatography/Mass Spectrometry). [] For purification and separation of different enniatin analogs, reversed-phase semipreparative HPLC (High-Performance Liquid Chromatography) is utilized. [] NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy provide detailed structural information for characterization. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。